3-Pyrimidin-5-yl-benzoic acid methyl ester is a compound characterized by its unique structure that combines a pyrimidine ring with a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified under the category of benzoic acid derivatives, which are known for their diverse pharmacological properties.
The compound can be synthesized through various chemical methods and is available from chemical suppliers. Its molecular formula is with a molecular weight of approximately 225.24 g/mol. The compound's CAS Registry Number is 57947-60-3, which can be used for identification in chemical databases.
3-Pyrimidin-5-yl-benzoic acid methyl ester falls under the classification of heterocyclic compounds, specifically pyrimidines, which are six-membered aromatic rings containing nitrogen atoms. This compound also qualifies as an ester due to the presence of the methyl ester functional group.
The synthesis of 3-Pyrimidin-5-yl-benzoic acid methyl ester can be achieved through several methodologies, often involving the reaction of benzoic acid derivatives with pyrimidine intermediates.
The synthesis typically requires controlled conditions to ensure high yields and purity. For example, using solvents like dichloromethane or acetonitrile can facilitate the reaction while minimizing side products. Reaction temperatures may vary but are often maintained between room temperature and reflux conditions depending on the reactivity of the starting materials.
The molecular structure of 3-Pyrimidin-5-yl-benzoic acid methyl ester features a pyrimidine ring attached to a benzoic acid moiety via a carbon-carbon bond. The methyl ester group contributes to its solubility and reactivity.
3-Pyrimidin-5-yl-benzoic acid methyl ester can participate in various chemical reactions:
Reactions should be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure product formation and purity.
The mechanism by which 3-Pyrimidin-5-yl-benzoic acid methyl ester exerts its biological effects likely involves interaction with specific biological targets, such as enzymes or receptors involved in metabolic pathways.
Research indicates that compounds containing pyrimidine and benzoic acid functionalities may act as inhibitors for certain enzymes involved in folate metabolism, thus providing potential therapeutic effects against diseases like cancer.
3-Pyrimidin-5-yl-benzoic acid methyl ester has several scientific uses:
The synthesis of 3-Pyrimidin-5-yl-benzoic acid methyl ester relies on advanced catalytic strategies for constructing its heterocyclic core. A pivotal intermediate, methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate (CAS: 155405-80-4), is synthesized via palladium-catalyzed cross-coupling. This intermediate serves as a precursor for functionalization at the pyrimidine C5 position. The catalytic system employs Pd(PPh₃)₄ (5 mol%) with potassium carbonate as a base in dimethylformamide at 80°C, achieving yields >75% [7]. Key to this process is the chemoselective coupling between ethyl 2-aminopyrrole-3-carboxylate derivatives and halogenated benzoic acid esters, which avoids protection-deprotection sequences. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation and reductive elimination [7]. Microwave-assisted cyclization has been explored to accelerate pyrrolopyrimidine formation, reducing reaction times from 24 hours to 45 minutes while maintaining yields >80% [7].
Regioselectivity challenges in modifying the pyrimidine ring are addressed through direct C–H functionalization and directed ortho-metalation. Iridium-catalyzed C–H methylation of benzoic acids enables carboxylate-directed ortho-methylation under ambient conditions. Using [Ir(OMe)(cod)]₂ as a precatalyst and trimethylaluminum as a methyl source, this method achieves >90% regioselectivity for the meta-position relative to the pyrimidine nitrogen [6]. Competing directing groups (e.g., esters, amides) are tolerated without protection, as demonstrated in the methylation of drug-like substrates such as repaglinide derivatives [6]. For pyrimidine functionalization, Pd(II)/Cu(I) co-catalysis enables C5-arylation. The copper salt acts as a halide scavenger, facilitating the formation of electrophilic Pd(II) species that activate the pyrimidine C–H bond. This approach achieves C5/C3 selectivity ratios up to 15:1 when using electron-deficient aryl iodides [8].
Table 1: Regioselectivity in Pyrimidine C–H Functionalization
Catalyst System | Electrophile | C5:C3 Selectivity | Yield (%) |
---|---|---|---|
Pd(OAc)₂/CuI | 4-CN-C₆H₄-I | 15:1 | 89 |
PdCl₂(PPh₃)₂ | 3-NO₂-C₆H₄-I | 8:1 | 76 |
Ir/[Ir(OMe)(cod)]₂ | CH₃AlMe₂ | >20:1* | 92 |
Regioselectivity for benzoate *ortho-methylation
Halogenation at the pyrrolopyrimidine C7 position is critical for subsequent cross-coupling. N-Iodosuccinimide in tetrahydrofuran at 0°C achieves >95% iodination, exploiting the electron-rich C7 site [7]. The iodine moiety serves as a linchpin for Suzuki-Miyaura coupling to install pyrimidin-5-yl groups. Deprotection strategies are equally vital: methyl ester hydrolysis uses lithium hydroxide in tetrahydrofuran-water (4:1) at 25°C, preserving acid-sensitive pyrimidine rings. Notably, trifluoroacetic acid-mediated deprotection of tert-butyl esters is avoided due to pyrrolopyrimidine ring degradation [7]. A telescoped process combines iodination, coupling with pyrimidin-5-ylboronic acid, and ester hydrolysis, achieving an 82% overall yield without intermediate purification. This sequence minimizes handling of air-sensitive intermediates and reduces solvent waste [7].
Two principal routes exist for forming the pyrimidine-benzoate linkage: Grignard addition and Heck coupling.
Table 2: Grignard vs. Heck Pathway Efficiency
Parameter | Grignard Route | Heck Route |
---|---|---|
Overall Yield | 65–78% | 85–92% |
Byproducts | Over-addition (15–20%) | Dehalogenation (<5%) |
Temperature | −78°C to 25°C | 100–120°C |
Catalyst Loading | N/A | 2 mol% Pd |
Functional Group Tolerance | Low (nucleophile-sensitive groups) | High (esters, nitriles) |
The Heck route demonstrates advantages in atom economy and scalability, though it requires homogeneous palladium catalysts. Recent advances utilize recyclable Pd-nanoparticles in ionic liquids, reducing catalyst costs [8].
Solvent polarity dramatically impacts reaction efficiency. For Suzuki coupling of pyrimidin-5-ylboronic acids with methyl 3-iodobenzoate:
Temperature studies reveal divergent optima:
Microwave irradiation enables precise thermal control: Suzuki couplings reach completion in 10 minutes at 120°C versus 24 hours thermally [7]. Solvent-free conditions under ball-milling facilitate esterification of 3-pyrimidin-5-ylbenzoic acid using dicyclohexylcarbodiimide and 4-dimethylaminopyridine, achieving 98% conversion without solvents [8].
Table 3: Solvent Effects on Key Reactions
Reaction | Optimal Solvent | Yield (%) | Suboptimal Solvent (Yield) |
---|---|---|---|
Suzuki Coupling | Toluene/H₂O (9:1) | 94 | DMF (72) |
Ester Hydrolysis | THF/H₂O (4:1) | 98 | MeOH/H₂O (83) |
Pyrimidine C–H Methylation | Hexane/MeOH (3:1) | 91 | DCM (68) |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: